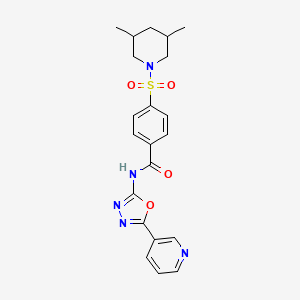

![molecular formula C14H12ClN5O2 B2515663 N-(1-(3-clorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)propionamida CAS No. 919858-63-2](/img/structure/B2515663.png)

N-(1-(3-clorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)propionamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

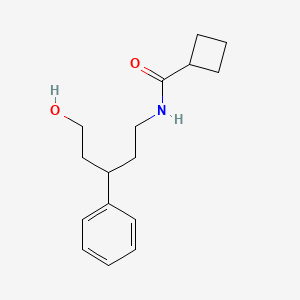

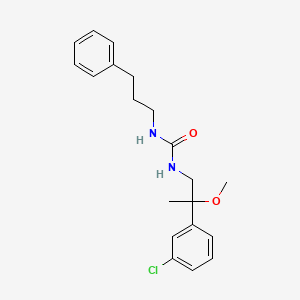

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.

BenchChem offers high-quality N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

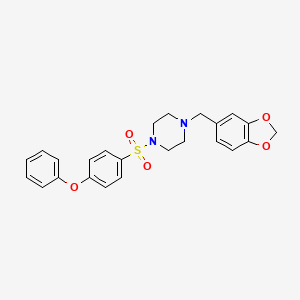

Agentes Antituberculosos

Los compuestos con la porción de pirrolo[2,3-d]pirimidina, que es parte de la estructura del compuesto en cuestión, se han explorado como agentes antituberculosos . Estos compuestos han demostrado actividad in vitro contra la cepa reportera de proteína verde fluorescente (GFP) de Mycobacterium tuberculosis .

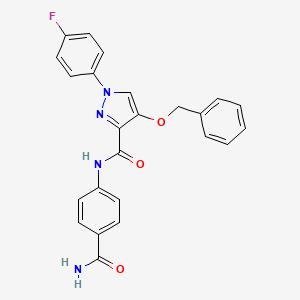

Inhibidores de CDK2

Se ha encontrado que el compuesto es un potente inhibidor de CDK2, una cinasa dependiente de ciclina . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de manera selectiva .

Actividad Antiinflamatoria

El compuesto ha mostrado actividad antiinflamatoria cuando se evalúa utilizando la prueba de edema de pata inducido por carragenina en ratas .

Inhibidor de la Proteína Tirosina Kinasa

El compuesto es un potente inhibidor reversible, competitivo con ATP, de la familia Src de proteínas tirosina quinasas .

Actividad Antibacteriana y Antifúngica

Los compuestos con la porción de pirrolo[2,3-d]pirimidina tienen amplias aplicaciones biológicas como actividades antibacterianas y antifúngicas .

Modulador del Receptor de Adenosina A1 y A3

Se ha encontrado que estos compuestos modulan los receptores de adenosina A1 y A3 .

Inhibidor de la Proteína Kinasa B

Se ha encontrado que los compuestos con la porción de pirrolo[2,3-d]pirimidina inhiben la proteína kinasa B .

Actividad Anticancerígena

Mecanismo De Acción

Target of Action

The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to a reduction in the growth of tumor cells .

Análisis Bioquímico

Biochemical Properties

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is responsible for phosphorylation of key components for cell proliferation . The compound’s interaction with CDK2 could potentially influence various biochemical reactions.

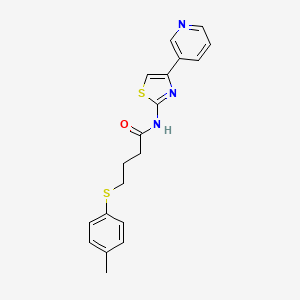

Cellular Effects

The compound has shown significant inhibitory effects on the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells . These effects suggest that N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide involves its binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction could lead to enzyme inhibition or activation and changes in gene expression.

Propiedades

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-2-12(21)18-19-8-16-13-11(14(19)22)7-17-20(13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKOBXNRMWYLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)

![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)